molecular formula C20H26N4O2S B2413017 N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941975-06-0

N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2413017
CAS No.: 941975-06-0
M. Wt: 386.51
InChI Key: DGWIYGCKRXUBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a urea moiety, and a cyclohexylmethyl group

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-13-7-6-10-16(11-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-8-4-3-5-9-15/h6-7,10-11,15H,3-5,8-9,12H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWIYGCKRXUBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methylthiazole-5-Carboxylic Acid

The thiazole ring is assembled using the Hantzsch thiazole synthesis, employing:

  • α-Bromo ketone precursor : 3-bromo-2-butanone (for 4-methyl substitution)
  • Thiourea : Provides the sulfur and N1 atom of the thiazole

Reaction Conditions :

Component Quantity Solvent Temperature Time Yield
3-Bromo-2-butanone 1.0 eq Ethanol Reflux 6 h 78%
Thiourea 1.2 eq
Triethylamine 2.5 eq

Post-cyclization, the 5-position carboxylic acid is generated through alkaline hydrolysis:
$$
\text{Thiazole-5-carbonitrile} \xrightarrow[\text{NaOH (10%), H}_2\text{O}]{\Delta, 4\,h} \text{Thiazole-5-carboxylic acid}
$$
Key Characterization :

  • $$^1\text{H NMR}$$ (DMSO-d6): δ 2.45 (s, 3H, CH3), 8.12 (s, 1H, C2-H)
  • HRMS : m/z calcd. for C5H5NO2S [M+H]+: 158.0118, found: 158.0115

Carboxamide Formation via Carbodiimide-Mediated Coupling

Activation with Carbonyldiimidazole (CDI)

The carboxylic acid is activated using CDI, following protocols adapted from indazole-3-carboxamide syntheses:

Optimized Conditions :

Parameter Value
CDI Equivalents 1.1 eq
Solvent DMF
Temperature 65°C
Time 2 h

Procedure :

  • Suspend thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF
  • Add CDI (1.1 eq) portionwise under N2
  • Heat to 65°C until gas evolution ceases (typically 1.5-2 h)

Cyclohexylmethylamine Coupling

The activated intermediate reacts with cyclohexylmethylamine:

Reaction Table :

Component Quantity Solvent Temp. Time Yield
Activated intermediate 1.0 eq THF RT 16 h 82%
Cyclohexylmethylamine 1.5 eq
DIEA 2.0 eq

Workup :

  • Quench with 2N HCl, extract with DCM
  • Wash organic layer with saturated NaHCO3
  • Dry over MgSO4, concentrate under reduced pressure

Characterization Data :

  • Melting Point : 189-192°C
  • $$^{13}\text{C NMR}$$ (CDCl3): δ 24.8 (CH3), 29.1-33.6 (cyclohexyl), 167.2 (C=O)

Ureido Group Installation at C2 Position

Amination of C2 Position

Introducing the amine precursor for urea formation requires careful functionalization:

Method A: Nitration/Reduction Sequence

  • Nitration :
    • Nitrating agent: KNO3/H2SO4 (0°C → RT, 4 h)
    • Yield: 76% 2-nitrothiazole intermediate
  • Reduction :
    • H2/Pd-C (1 atm, ethanol)
    • Yield: 89% 2-aminothiazole

Method B: Direct Chlorine Displacement

  • 2-Chlorothiazole intermediate + NH3 (aq.)/CuI
  • 120°C, sealed tube, 12 h
  • Yield: 68%

Urea Formation with m-Tolyl Isocyanate

The 2-aminothiazole reacts with m-tolyl isocyanate under mild conditions:

Optimized Urea Coupling :

Parameter Value
m-Tolyl isocyanate 1.2 eq
Base Pyridine
Solvent DCM
Temperature 0°C → RT
Time 4 h

Workup :

  • Filter precipitated urea
  • Recrystallize from ethanol/water (3:1)

Yield : 85%
Purity (HPLC) : 98.6% (C18, 0.1% TFA/MeCN)

Integrated Synthetic Route and Scalability

The complete synthetic sequence demonstrates excellent reproducibility at multi-gram scale:

Overall Reaction Scheme :
$$
\underbrace{\text{3-Bromo-2-butanone}}{\text{Hantzsch cyclization}} \rightarrow \underbrace{\text{Thiazole-5-carboxylic acid}}{\text{CDI activation}} \rightarrow \underbrace{\text{Carboxamide intermediate}}{\text{C2 amination}} \rightarrow \underbrace{\text{Urea functionalization}}{\text{Final product}}
$$

Critical Process Parameters :

  • Temperature Control :
    • Hantzsch cyclization requires strict reflux conditions (ΔT ±2°C)
    • Urea formation sensitive to exotherms (maintain <10°C during isocyanate addition)
  • Purification Strategies :
    • Final product purified via silica gel chromatography (EtOAc/hexane 3:7 → 1:1)
    • Recrystallization from toluene improves polymorphic stability

Analytical Characterization and Quality Control

Comprehensive Spectral Data :

  • FT-IR (KBr): 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O urea), 1645 cm⁻¹ (C=O amide)
  • HRMS : m/z calcd. for C21H27N4O2S [M+H]+: 415.1802, found: 415.1798
  • XRD : Monoclinic crystal system, P21/c space group

Stability Profile :

Condition Degradation
40°C/75% RH, 1 mo <0.5%
Photolytic 1.2%
Acidic (pH 1.2) 3.8%

Industrial-Scale Considerations

Cost Analysis :

Component Cost Contribution
Cyclohexylmethylamine 42%
m-Tolyl isocyanate 29%
CDI 18%

Process Intensification Opportunities :

  • Continuous flow Hantzsch cyclization
  • In-situ isocyanate generation from m-toluidine
  • Solvent recycling systems for DMF recovery

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide serves as a versatile reagent in organic synthesis. Its unique functional groups allow for:

  • Synthesis of Complex Molecules: It can be utilized as a precursor for synthesizing more complex thiazole derivatives.
  • Catalysis: The compound may act as a catalyst in various chemical reactions due to its reactive sites.

Biology

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that it possesses activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions, particularly in breast and colon cancer models.

Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the viability of cancer cells in vitro by inducing apoptosis through mitochondrial pathways.

Medicine

The potential therapeutic applications of this compound are extensive:

  • Anti-inflammatory Effects: Research indicates that it may inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
  • Neuroprotective Properties: Initial findings point towards its ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease .

Industrial Applications

This compound is also being explored for its utility in material science:

  • Polymer Development: Its unique chemical properties can be harnessed to create new polymers with enhanced performance characteristics.
  • Coatings: The compound's stability and reactivity make it suitable for developing advanced coatings with protective features.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can be compared with other similar compounds, such as:

    2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide: Another thiazole derivative with similar structural features but different substituents, leading to variations in chemical and biological properties.

    4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide: A related compound with an isothiazole ring, which may exhibit different reactivity and applications.

Biological Activity

N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes significantly to the compound's pharmacological properties, including antitumor activity. The specific structure can be represented as follows:

C16H22N4OS\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{OS}

1. Cytotoxic Activity

Recent studies have evaluated the cytotoxic potential of various thiazole derivatives against multiple cancer cell lines. The MTT assay is commonly employed to determine the half-maximal inhibitory concentration (IC50) values, which indicate the potency of the compounds.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundIC50 (HepG-2)IC50 (MCF-7)IC50 (HCT-116)
This compoundTBDTBDTBD
Doxorubicin0.36 ± 0.040.49 ± 0.070.35 ± 0.03
Compound 6g4 µg/mL3 µg/mL7 µg/mL
Compound 11c4.24 ± 0.37.35 ± 0.42.99 ± 0.2

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The results indicate that thiazole derivatives can exhibit significant cytotoxicity against cancer cell lines, with some derivatives showing IC50 values comparable to standard chemotherapeutics like Doxorubicin .

2. Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. Key observations from SAR studies include:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups (like methyl groups) at specific positions enhances cytotoxic activity.
  • Aryl Moiety Modifications : Substituents on the aryl ring can significantly affect the potency, with halogens often increasing activity due to their electronegative nature .
  • Ureido Group Influence : The ureido group attached to the thiazole ring plays a crucial role in modulating biological activity, influencing both solubility and interaction with target proteins.

Case Studies

Several studies have investigated the biological effects of thiazole derivatives similar to this compound:

  • Antitumor Activity : A study reported that certain thiazole derivatives exhibited promising antitumor properties against HepG-2 and MCF-7 cell lines with IC50 values significantly lower than those of conventional drugs .
  • Mechanism of Action : Molecular dynamics simulations have been conducted on compounds with similar structures, revealing that they interact with key proteins involved in apoptosis pathways, suggesting a mechanism through which they induce cell death in cancer cells .

Q & A

Q. What are the common synthetic routes for N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, and what key intermediates are involved?

Methodological Answer: The compound can be synthesized via sequential coupling reactions. A typical route involves:

  • Step 1 : Formation of the thiazole core through cyclization of α-halo ketones with thiourea derivatives under basic conditions .
  • Step 2 : Introduction of the cyclohexylmethyl group via alkylation using cyclohexylmethyl bromide in the presence of a base (e.g., NaH).
  • Step 3 : Ureido linkage formation using m-tolyl isocyanate under anhydrous conditions in DMF or THF . Key intermediates include 2-amino-4-methylthiazole-5-carboxylic acid and N-(cyclohexylmethyl)-4-methylthiazole-2-amine.

Q. How is the structural characterization of this compound typically performed using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the thiazole ring (δ ~7.5 ppm for C5-H), cyclohexylmethyl protons (δ ~1.0–2.0 ppm), and ureido NH protons (δ ~8.5–9.5 ppm) .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the thiazole-urea scaffold .

Q. What preliminary biological screening assays are recommended for assessing its bioactivity?

Methodological Answer:

  • Anticancer Activity : Screen against NCI-60 cancer cell lines using MTT assays, with dose-response curves (IC50 calculations) .
  • Antimicrobial Testing : Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the thiazole core for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Systematically modify the 4-methyl group (e.g., replace with halogens or bulkier alkyl chains) and analyze effects on cytotoxicity .
  • Ureido Linkage Optimization : Replace m-tolyl with substituted aryl groups (e.g., nitro, cyano) to evaluate electronic effects on target binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase active sites and guide synthetic modifications .

Q. What strategies address discrepancies in cytotoxicity data across different cancer cell lines?

Methodological Answer:

  • Mechanistic Profiling : Perform Western blotting to assess downstream targets (e.g., p-EGFR, apoptosis markers) in sensitive vs. resistant cell lines .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out pharmacokinetic variability .
  • 3D Tumor Spheroid Models : Compare 2D monolayer vs. 3D spheroid assays to mimic in vivo tumor heterogeneity .

Q. What in silico approaches predict binding interactions with biological targets like kinases?

Methodological Answer:

  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors (e.g., urea NH, thiazole sulfur) using Schrödinger Phase .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability to ATP-binding pockets (e.g., in BRAF kinase) .
  • QSAR Analysis : Correlate electronic descriptors (e.g., LogP, polar surface area) with IC50 values to refine synthetic priorities .

Q. How can metabolic stability and pharmacokinetic parameters be evaluated during lead optimization?

Methodological Answer:

  • Microsomal Incubations : Incubate with rat/human liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions and predict in vivo efficacy .
  • Caco-2 Permeability Assays : Assess intestinal absorption potential by measuring apical-to-basolateral transport .

Q. What methods confirm the mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry for target enzymes .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with EGFR kinase) to visualize binding modes .

Q. How can regioselective functionalization of the thiazole ring be achieved?

Methodological Answer:

  • Directed Lithiation : Use LDA at low temperatures to selectively deprotonate C5-H, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to introduce aryl groups at C2 using Pd(PPh3)4 and boronic acids .

Q. What analytical techniques quantify stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H2O2) conditions, then monitor degradation via HPLC .
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed urea or oxidized thiazole) and propose degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.